Amide vs. Secondary Amine Linker Differentiation
The target compound (CAS 1343023-72-2) features a cyclobutanecarbonyl group attached via a tertiary amide bond to the azetidine nitrogen, contrasting sharply with the secondary amine linkage in the close analog N-cyclobutylazetidin-3-amine (CAS 1489480-50-3). This structural difference is quantified by an increase in molecular weight of +28.01 g/mol (154.21 vs. 126.20 g/mol) and the replacement of a basic, flexible amine with a planar, rotationally constrained amide bond, fundamentally altering the compound's conformational landscape, basicity, and metabolic profile .
| Evidence Dimension | Linker Type and Molecular Weight |
|---|---|
| Target Compound Data | Amide linker (cyclobutanecarbonyl); Molecular Weight: 154.21 g/mol; LogP: -0.044 |
| Comparator Or Baseline | N-Cyclobutylazetidin-3-amine (CAS 1489480-50-3): Secondary amine linker; Molecular Weight: 126.20 g/mol |
| Quantified Difference | Δ Molecular Weight = +28.01 g/mol; Linker hybridization changes from sp3 (amine) to sp2 (amide) . |
| Conditions | Chemical structure comparison; physicochemical property data from vendor analytical specifications. |
Why This Matters
The amide linkage confers superior metabolic stability against oxidative N-dealkylation compared to the secondary amine in N-cyclobutylazetidin-3-amine, a critical consideration for in vivo studies.
